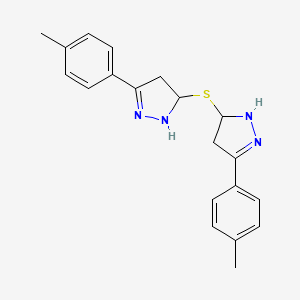![molecular formula C26H28 B12601619 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene CAS No. 649556-32-1](/img/structure/B12601619.png)
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene is an organic compound characterized by its unique structure, which includes two 4-methylphenyl groups attached to a butenyl chain and a p-xylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene typically involves the reaction of 4-methylbenzyl chloride with a suitable butenyl precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The scalability of the synthesis process is crucial for meeting industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules. It serves as a precursor in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and additives for plastics and coatings.
Mechanism of Action
The mechanism of action of 2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbenzil: A structurally related compound with similar aromatic rings but different functional groups.
Bis(4-methylphenyl)ethanedione: Another related compound with a different central core structure.
Uniqueness
2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene is unique due to its specific combination of aromatic rings and butenyl chain, which imparts distinct chemical and physical properties
Properties
CAS No. |
649556-32-1 |
|---|---|
Molecular Formula |
C26H28 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-[4,4-bis(4-methylphenyl)but-3-enyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C26H28/c1-19-9-14-23(15-10-19)26(24-16-11-20(2)12-17-24)7-5-6-25-18-21(3)8-13-22(25)4/h7-18H,5-6H2,1-4H3 |
InChI Key |
UUTFEEFDENHIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCCC2=C(C=CC(=C2)C)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


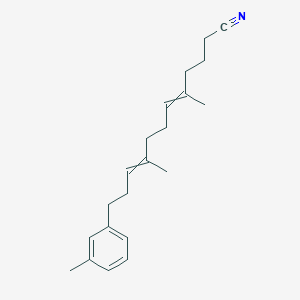
![[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone](/img/structure/B12601542.png)
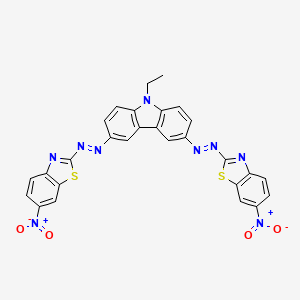
![Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate](/img/structure/B12601546.png)

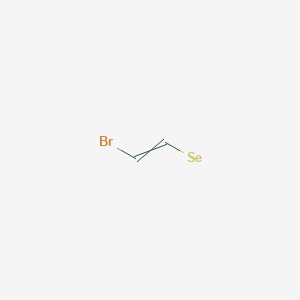
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide](/img/structure/B12601555.png)
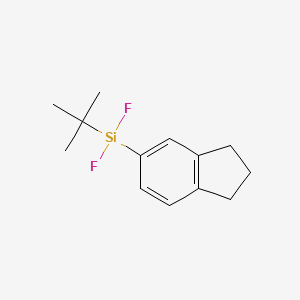
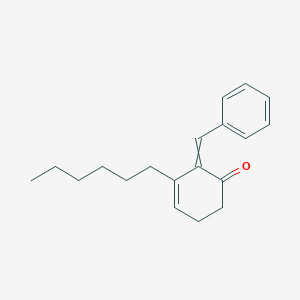
![6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12601571.png)
![Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-](/img/structure/B12601578.png)
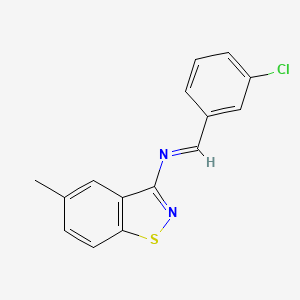
![4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601593.png)
